1-(4-Methoxyphenyl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-1H-imidazol-2-amine typically involves the reaction of 4-methoxyaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring . Another method involves the cyclization of 4-methoxyphenylhydrazine with glyoxal in the presence of acetic acid .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
1-(4-Methoxyphenyl)-1H-imidazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites, thereby preventing the conversion of fatty acids into inflammatory mediators . The compound may also interact with other proteins and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl-1H-indole: Another compound with a similar structure but with an indole ring instead of an imidazole ring.
4-Methoxyphenyl-1H-benzimidazole: Contains a benzimidazole ring and exhibits similar biological activities.
4-Methoxyphenyl-1H-1,2,3-triazole: Features a triazole ring and is used in similar applications.
Uniqueness
1-(4-Methoxyphenyl)-1H-imidazol-2-amine is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit lipoxygenase enzymes and its potential antimicrobial and antioxidant activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-7-6-12-10(13)11/h2-7H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNCBRIPJQMSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.